molecular formula C12H16N2O2S3 B2798027 5-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-sulfonamide CAS No. 863511-58-4

5-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2798027
CAS No.: 863511-58-4
M. Wt: 316.45
InChI Key: MAUXOLGDHTVXFZ-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-sulfonamide (CAS# 863511-58-4) is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. This reagent features a molecular framework that incorporates two privileged structures in drug discovery: a thiophene sulfonamide and a methylthiazole moiety, linked by an ethyl spacer. The thiophene-sulfonamide group is a well-established pharmacophore in the development of enzyme inhibitors. Sulfonamides targeting carbonic anhydrases have therapeutic potential in areas including glaucoma, epilepsy, and cancer . Furthermore, thiophene sulfonamide derivatives have demonstrated notable antibacterial efficacy, with recent research highlighting their potency against challenging, multidrug-resistant pathogens such as New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae . The thiazole ring is another versatile heterocycle frequently investigated for its diverse biological activities, including potential anti-inflammatory properties . The specific structural configuration of this compound makes it a valuable chemical tool for researchers. It is primarily intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. Researchers can utilize it to probe biological pathways and develop novel therapeutic agents targeting various enzymes and bacterial strains. Please note: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

5-ethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S3/c1-3-11-4-5-12(18-11)19(15,16)13-7-6-10-8-17-9(2)14-10/h4-5,8,13H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUXOLGDHTVXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=CSC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

5-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • G573-0035: Replaces fluorine with chlorine (C₁₉H₁₉ClN₂O₂S₂, MW: 406.95). The chlorine atom increases molecular weight and lipophilicity (ClogP ≈ 3.8 vs.
  • MTTSNeu5Ac : Contains a 5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide core. NMR and molecular dynamics show its sulfonamide group forms hydrogen bonds with Siglec-9’s Y130, while the thiazole engages in π-π stacking with W128 and H133. The ethyl group in G573-0100 may sterically hinder similar interactions .

Backbone Modifications

  • Tetralin-Based Analogs (): Compounds like 4-Chloro-N-(5-(2-(2-methylthiazol-4-yl)ethyl)-tetrahydronaphthalen-2-yl)benzenesulfonamide feature a rigid tetralin scaffold. This backbone enhances TP receptor antagonism (IC₅₀: 12 nM vs. G573-0100’s undetermined activity) but reduces synthetic yield (45–60%) compared to thiophene-based analogs .
  • Cyclohexanone Derivatives (): N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (Compound 8) has a ketone group, improving solubility (logS: -3.1 vs. G573-0100: logS: -4.2) but lowering metabolic stability due to oxidative susceptibility .

Side Chain Diversity

  • Ethynyl-Substituted Thiophenes (): Derivatives like 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a) exhibit lower molecular weights (MW: ~350) but reduced synthetic yields (27–53%) compared to G573-0100. The ethynyl group may confer rigidity, altering binding kinetics in antitumor assays .
  • Indole-Fused Cyclopentanes (): Compounds like N-(1-allyl-5-substituted-indol-2-yl)-thiophene-2-sulfonamide show Pd-mediated synthesis routes (yields: 60–75%), contrasting with G573-0100’s simpler alkylation steps. The indole moiety enhances π-stacking but increases steric bulk .

Key Observations :

  • G573-0100’s moderate logP suggests balanced permeability but poor solubility, necessitating formulation optimization.
  • Hypervalent iodine catalysis () offers higher yields than traditional alkylation, though scalability remains unverified .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)thiophene-2-sulfonamide to achieve high yield and purity?

The synthesis of this compound involves multi-step reactions requiring precise control of conditions:

  • Step 1 : Formation of the thiazole ring via cyclization of thioamide precursors under reflux with catalysts like ammonium acetate .
  • Step 2 : Sulfonylation of the thiophene moiety using sulfonyl chlorides (e.g., 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Step 3 : Ethyl linker introduction via nucleophilic substitution, optimized at 60–80°C in dimethylformamide (DMF) with triethylamine as a base .
  • Purity : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating the final product (>95% purity) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and computational methods?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm confirm the ethyl linker; δ 7.0–8.0 ppm correspond to thiophene and thiazole protons .
    • ¹³C NMR : Signals near 165 ppm indicate sulfonamide carbonyl groups .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the calculated mass (e.g., ~368.52 g/mol for C₁₃H₁₆N₂O₂S₃) .
  • X-ray Crystallography : Resolves bond angles and confirms stereochemistry (e.g., dihedral angles between thiophene and thiazole rings) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in target engagement studies?

  • Functional Group Modification :
    • Replace the 2-methylthiazole with fluorophenyl-thiazole to enhance binding to kinase targets (e.g., observed in related compounds with IC₅₀ < 1 µM) .
    • Modify the ethyl linker to a propyl group to evaluate steric effects on receptor affinity .
  • Biological Assays :
    • Use fluorescence polarization assays to measure binding affinity to ATP-binding pockets (e.g., EGFR kinase) .
    • Compare IC₅₀ values across analogs to identify critical substituents (e.g., methyl vs. methoxy groups) .

Q. How should researchers address discrepancies in thermal stability data observed during decomposition studies of related sulfonamide-thiazole compounds?

  • Case Study : A related sulfonamide-thiazole derivative decomposed at 140°C (400 J/g energy release), while a structural analog decomposed at 120°C (>600 J/g).
  • Resolution Strategies :
    • Conduct differential scanning calorimetry (DSC) under inert gas to avoid oxidative decomposition .
    • Validate purity via HPLC before testing; impurities (e.g., residual solvents) can lower decomposition temperatures .
    • Use computational models (e.g., density functional theory) to predict bond dissociation energies and identify labile groups .

Q. What experimental approaches are effective for studying the metabolic stability of this compound in preclinical models?

  • In Vitro Methods :
    • Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH to measure half-life (t₁/₂). Thiophene rings often undergo CYP3A4-mediated oxidation .
    • Metabolite Identification : Use LC-MS/MS to detect sulfoxide or hydroxylated metabolites .
  • In Vivo Correlation : Compare plasma clearance rates in rodent models with microsomal data to predict human pharmacokinetics .

Methodological Notes

  • Computational tools (AutoDock, Schrödinger Suite) are recommended for docking studies to complement wet-lab SAR .

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